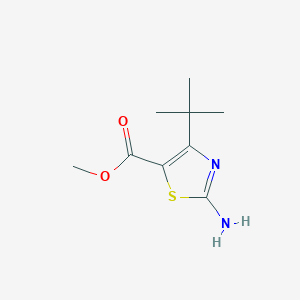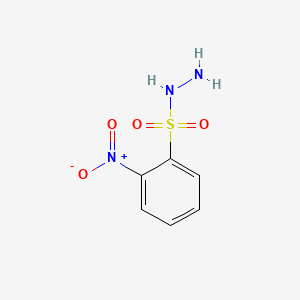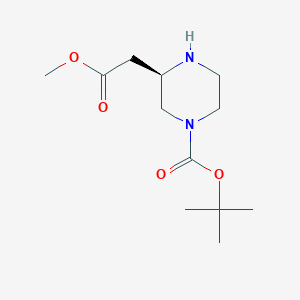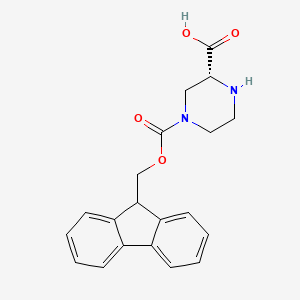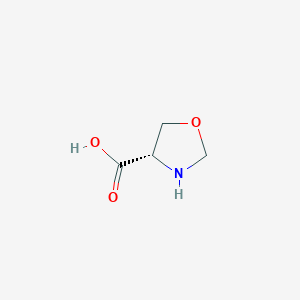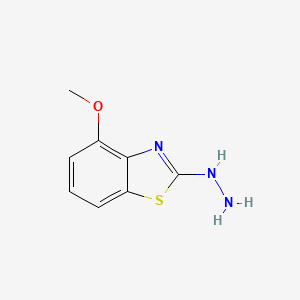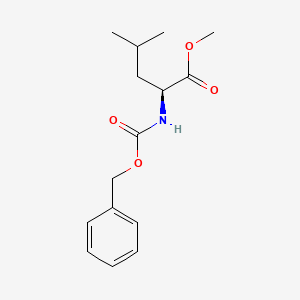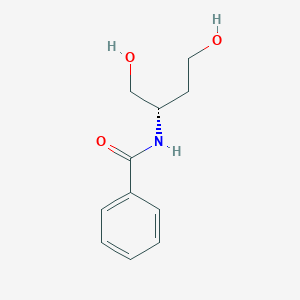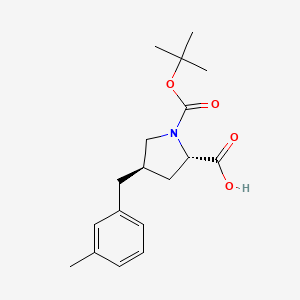
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
概要
説明
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a pyrrolidine ring, a carboxylic acid group, and a 3-methylbenzyl substituent, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dipeptide. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Introduction of the Boc Protecting Group: : The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine or sodium bicarbonate. This step is typically carried out in an organic solvent like dichloromethane (DCM) or THF.
-
Attachment of the 3-Methylbenzyl Group: : The 3-methylbenzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide, such as 3-methylbenzyl bromide, in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually performed in an aprotic solvent like DMF or DMSO.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition. The use of high-purity starting materials and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the 3-methylbenzyl group, to form corresponding benzyl alcohols or benzaldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position. Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents in solvents like acetone or water.
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3), and other reducing agents in solvents like ether or THF.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and alkyl halides in solvents like DMF or DMSO.
Major Products Formed
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
-
Chemistry: : The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
-
Biology: : In biological research, the compound can be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features allow for the exploration of stereochemistry and conformational analysis.
-
Medicine: : The compound serves as a building block for the development of new drugs and therapeutic agents. Its derivatives may exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties.
-
Industry: : In the industrial sector, the compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The presence of the Boc protecting group can influence the compound’s reactivity and stability, while the chiral centers may affect its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid lies in its specific substitution pattern and chiral configuration. The presence of the 3-methylbenzyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles. Additionally, the compound’s stereochemistry can influence its interactions with chiral environments, making it a valuable tool in stereochemical studies and asymmetric synthesis.
特性
IUPAC Name |
(2S,4R)-4-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-6-5-7-13(8-12)9-14-10-15(16(20)21)19(11-14)17(22)23-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWKJCOHFKTEV-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376020 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959579-68-1 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1598059.png)

![Naphtho[2,1-b]furan-1-yl-acetic acid](/img/structure/B1598064.png)
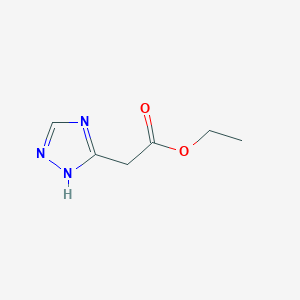
![2-[2-(2-chlorophenyl)phenyl]acetic Acid](/img/structure/B1598067.png)
